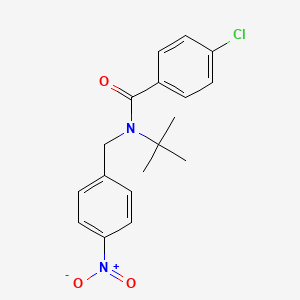
N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is known for its unique properties and has been synthesized using several methods.
Mecanismo De Acción
N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide inhibits the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, which can lead to a variety of biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide depend on the specific enzyme that it inhibits. This compound has been shown to have an effect on several enzymes, including proteases, kinases, and phosphatases. Inhibition of these enzymes can lead to a variety of effects, including changes in cell signaling pathways, altered protein expression, and changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide has several advantages as a tool for scientific research. It is a potent inhibitor of several enzymes, which makes it a valuable tool for studying their functions. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, there are also limitations to the use of N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the effects of this compound can be difficult to interpret, as they depend on the specific enzyme that it inhibits.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide. One area of research is the development of more specific inhibitors for individual enzymes, which would allow for more precise control of their activity. Additionally, there is a need for further investigation into the biochemical and physiological effects of this compound, particularly in the context of specific diseases and disorders. Finally, there is potential for the use of N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide in drug discovery, as it may serve as a starting point for the development of new therapeutic agents.
Métodos De Síntesis
N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide can be synthesized using several methods. One of the most common methods is the reaction of 4-chlorobenzylamine with 4-nitrobenzoyl chloride in the presence of tert-butylamine. The resulting product is then purified using column chromatography. Another method involves the reaction of 4-chlorobenzylamine with 4-nitrobenzaldehyde in the presence of tert-butylamine. The product is then reduced using sodium borohydride to obtain N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide has been extensively studied for its potential use in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. It has been used in several studies to investigate the role of these enzymes in various diseases and disorders.
Propiedades
IUPAC Name |
N-tert-butyl-4-chloro-N-[(4-nitrophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(2,3)20(17(22)14-6-8-15(19)9-7-14)12-13-4-10-16(11-5-13)21(23)24/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXMUDMHRSBJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-chloro-N-(4-nitrobenzyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)
![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)